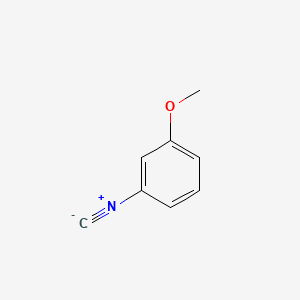

1-Isocyano-3-methoxybenzene

Description

BenchChem offers high-quality 1-Isocyano-3-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isocyano-3-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXXEJBIUOARGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342668 | |

| Record name | 1-isocyano-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-55-9 | |

| Record name | 1-Isocyano-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-isocyano-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Isocyano-3-methoxybenzene from 3-Methoxyaniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-isocyano-3-methoxybenzene, a valuable reagent in multicomponent reactions and a key building block in synthetic chemistry. The synthesis proceeds via a reliable two-step sequence starting from the commercially available 3-methoxyaniline. The first step involves the N-formylation of the aniline to yield N-(3-methoxyphenyl)formamide. The subsequent and critical step is the dehydration of this formamide intermediate using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base to afford the target isocyanide. This document offers an in-depth examination of the reaction mechanisms, detailed step-by-step protocols, purification and characterization techniques, and critical safety considerations necessary for the successful and safe execution of this synthesis in a laboratory setting.

Introduction and Strategic Overview

Aromatic isocyanides are a class of organic compounds characterized by the isocyano functional group (-N≡C) attached to an aromatic ring. Their unique electronic structure, featuring a formally divalent carbon and a positive charge on the nitrogen, renders them highly reactive and versatile intermediates. They are particularly renowned for their utility in multicomponent reactions (MCRs) such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecular scaffolds from simple precursors.[1][2]

The target molecule, 1-isocyano-3-methoxybenzene (CAS No. 20600-55-9)[3], incorporates the electron-donating methoxy group, which can modulate the reactivity and properties of the isocyanide and its downstream products. This guide details a robust and scalable two-step synthesis pathway, selected for its high efficiency and reliance on common laboratory reagents.

The overall synthetic transformation is outlined below:

Caption: Overall two-step synthesis workflow.

Step 1: N-Formylation of 3-Methoxyaniline

The initial step involves the conversion of the primary amine, 3-methoxyaniline, into its corresponding formamide. This is a crucial transformation as the formamide serves as the direct precursor to the isocyanide. While numerous formylating agents exist, the use of formic acid is a classic, cost-effective, and efficient method that proceeds via a condensation reaction.[4]

Reaction Mechanism

The formylation of an amine with formic acid is an acid-catalyzed nucleophilic acyl substitution. The amine's lone pair of electrons attacks the carbonyl carbon of formic acid. A subsequent proton transfer and dehydration, often facilitated by azeotropic removal of water with a solvent like toluene, drives the reaction to completion, yielding the stable formamide product.

Caption: Simplified mechanism of amine formylation.

Experimental Protocol: Synthesis of N-(3-methoxyphenyl)formamide

This protocol is adapted from standard procedures for aniline formylation.[4]

Table 1: Reagents for N-Formylation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 3-Methoxyaniline | 123.15 | 10.0 g | 0.0812 | 1.0 |

| Formic Acid (98%) | 46.03 | 4.10 g (3.36 mL) | 0.0872 | 1.07 |

| Toluene | - | 100 mL | - | - |

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser.

-

Charging Flask: Add 3-methoxyaniline (10.0 g, 0.0812 mol) and toluene (100 mL) to the flask.[5][6]

-

Reagent Addition: While stirring, add formic acid (3.36 mL, 0.0872 mol) to the solution.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude N-(3-methoxyphenyl)formamide is often of sufficient purity for the next step. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Step 2: Dehydration of N-(3-methoxyphenyl)formamide

This is the critical step where the formamide is converted to the isocyanide. The choice of dehydrating agent is paramount. Phosphorus oxychloride (POCl₃) in the presence of a hindered base like triethylamine (Et₃N) is a highly effective and widely used system for this transformation.[7] The base is essential to neutralize the hydrochloric acid (HCl) generated in situ, preventing it from reacting with the isocyanide product.

Reaction Mechanism

The mechanism involves the activation of the formamide's carbonyl oxygen by the electrophilic phosphorus of POCl₃. This forms a Vilsmeier-like intermediate. Subsequent elimination, facilitated by the base, leads to the formation of the isocyanide.

Caption: Mechanism of formamide dehydration to isocyanide.

Experimental Protocol: Synthesis of 1-Isocyano-3-methoxybenzene

This protocol is based on a general and highly efficient method for isocyanide synthesis.[7][8]

Table 2: Reagents for Dehydration

| Reagent | Molar Mass ( g/mol ) | Amount (for 0.08 mol scale) | Moles | Equivalents |

| N-(3-methoxyphenyl)formamide | 151.16 | 12.1 g | 0.080 | 1.0 |

| Triethylamine (Et₃N) | 101.19 | 40.5 g (55.8 mL) | 0.400 | 5.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 12.3 g (7.4 mL) | 0.080 | 1.0 |

| Dichloromethane (DCM) | - | 150 mL | - | - |

Procedure:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.

-

Charging Flask: Dissolve N-(3-methoxyphenyl)formamide (12.1 g, 0.080 mol) in anhydrous dichloromethane (150 mL) and add triethylamine (55.8 mL, 0.400 mol).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add phosphorus oxychloride (7.4 mL, 0.080 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 5-10 minutes.[8] Monitor the reaction by TLC (thin-layer chromatography).

-

Work-up: Quench the reaction by carefully pouring the mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash them with 100 mL of water, followed by 100 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure. Caution: The product has a potent, unpleasant odor.

Purification and Characterization

Isocyanides are often sensitive to acid and heat, requiring careful purification.

Purification

The crude product can be purified by passing it through a short plug of silica gel, eluting with a mixture of diethyl ether and dichloromethane.[8] For higher purity, vacuum distillation is recommended, although care must be taken to avoid polymerization.

Characterization

The successful synthesis of 1-isocyano-3-methoxybenzene can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic signal for an isocyanide is the strong, sharp absorption band corresponding to the -N≡C stretch, which typically appears in the range of 2150-2110 cm⁻¹. For aromatic isocyanides like the para-isomer, this peak is observed around 2137 cm⁻¹, and a similar value is expected for the meta-isomer.[9]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides confirmation of the aromatic substitution pattern and the presence of the methoxy group. A published spectrum for 1-isocyano-3-methoxybenzene shows characteristic aromatic proton signals and a singlet for the methoxy group protons.[8]

-

¹³C NMR Spectroscopy: Carbon NMR is useful for confirming the total number of unique carbons. The isocyanide carbon itself typically appears as a broad signal in the range of 155-170 ppm.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (C₈H₇NO, MW: 133.15 g/mol ), confirming its elemental composition.[10]

Critical Safety and Handling Precautions

Isocyanides are highly toxic, volatile, and possess an extremely unpleasant and pervasive odor. All manipulations must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).[11] Thin latex gloves are not suitable.[11]

-

Inhalation Hazard: Isocyanides can cause respiratory irritation and sensitization.[12] Avoid breathing vapors. In case of inadequate ventilation, respiratory protection is required.[12][13]

-

Reagent Hazards:

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

-

Triethylamine (Et₃N): Flammable liquid with a strong odor.

-

Dichloromethane (DCM): A suspected carcinogen.

-

-

Waste Disposal: All isocyanide-contaminated waste, including glassware, filter paper, and solvents, must be quenched with a suitable decontamination solution (e.g., an alcoholic solution of a strong base) before disposal according to institutional hazardous waste guidelines.[13]

Caption: Mandatory safety workflow for handling isocyanides.

Conclusion

The two-step synthesis of 1-isocyano-3-methoxybenzene from 3-methoxyaniline presented herein is a reliable and efficient method suitable for research and development laboratories. The procedure, involving formylation followed by POCl₃-mediated dehydration, provides good yields of the target compound. Adherence to the detailed protocols and, most importantly, the stringent safety precautions is essential for the successful and safe production of this versatile synthetic intermediate.

References

-

California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

-

Health and Safety Executive (HSE). (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Isocyanide 2.0 - Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-isocyano-3-methoxybenzene. Retrieved from [Link]

-

Cantillo, D., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Formylation of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Isocyano-3-methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Isocyano-4-methoxybenzene. Retrieved from [Link]

-

Ma, D., et al. (n.d.). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Retrieved from [Link]

-

Waibel, K. A., et al. (2021). Idealized dehydration of a formamide yields its respective isocyanide.... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Dehydration of N-(3-bromophenyl)formamide under different basic conditions. Retrieved from [Link]

-

Meier, M. A. R. (n.d.). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Retrieved from [Link]

- Google Patents. (2016). WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin.

-

Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). m-Anisidine. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-methoxyaniline. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Experimental data for C6H5OCH3 (Anisole). Retrieved from [Link]

-

SIELC Technologies. (2018). 3-Methoxyaniline. Retrieved from [Link]

-

Shiksha. (n.d.). AP EAMCET Syllabus 2026. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. - Google Patents [patents.google.com]

- 3. keyorganics.net [keyorganics.net]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m-Anisidine - Wikipedia [en.wikipedia.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - 1-isocyano-3-methoxybenzene (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 11. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. pdf.benchchem.com [pdf.benchchem.com]

1-isocyano-3-methoxybenzene chemical properties and structure

An In-Depth Technical Guide to 1-Isocyano-3-methoxybenzene: Structure, Properties, and Synthetic Utility

Introduction

1-Isocyano-3-methoxybenzene, also known as 3-methoxyphenyl isocyanide, is an aromatic isocyanide that serves as a versatile building block in modern organic synthesis. Belonging to the class of isonitriles, this compound is characterized by the unique isocyano functional group (-N≡C), which imparts a distinct electronic character and reactivity profile. The presence of the methoxy-substituted phenyl ring further modulates its properties, making it a valuable reagent, particularly in the construction of complex molecular architectures through multicomponent reactions. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Properties

The structure of 1-isocyano-3-methoxybenzene features a linear isocyano group and a methoxy group attached to a benzene ring at the meta position. This arrangement influences the molecule's steric and electronic properties, which are fundamental to its reactivity.

Physicochemical and Spectroscopic Data

Quantitative data for 1-isocyano-3-methoxybenzene is summarized below. Spectroscopic characteristics are predicted based on the analysis of its functional groups and data from analogous compounds, such as 3-methoxyphenyl isocyanate and 1-isocyano-3-methylbenzene.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| CAS Number | 20600-55-9 | [3] |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | Predicted: Similar to analogs (~100°C @ 15mmHg) | [4] |

| Solubility | Soluble in common organic solvents (DCM, THF, Ether) | - |

Spectroscopic Characterization (Predicted)

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the N≡C stretching vibration, typically appearing in the range of 2150-2110 cm⁻¹. Other key signals include C-H stretches from the aromatic ring (~3100-3000 cm⁻¹), the asymmetric C-O-C stretch of the methoxy group (~1250 cm⁻¹), and C=C stretching bands of the aromatic ring (~1600 and 1480 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.8 ppm. The four aromatic protons would present as a complex multiplet pattern in the 6.8-7.4 ppm region, characteristic of a 1,3-disubstituted benzene ring.[1]

-

¹³C NMR: The carbon spectrum would feature a signal for the isocyano carbon (-N≡C) in the range of 155-170 ppm. The methoxy carbon (-OCH₃) would appear around 55 ppm. The aromatic carbons would produce several signals between 105-160 ppm, including the ipso-carbon attached to the methoxy group at the higher end of this range.

-

Synthesis and Purification

Aryl isocyanides are commonly synthesized via the dehydration of the corresponding N-arylformamides. The reaction typically employs a strong dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃) to neutralize the generated acid.

General Synthesis Workflow

The synthesis of 1-isocyano-3-methoxybenzene proceeds from its formamide precursor, N-(3-methoxyphenyl)formamide.

Caption: General workflow for the synthesis of 1-isocyano-3-methoxybenzene.

Experimental Protocol: Synthesis of 1-Isocyano-3-methoxybenzene

This protocol is adapted from general procedures for isocyanide synthesis.[5]

-

Preparation: To a solution of N-(3-methoxyphenyl)formamide (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon), add triethylamine (NEt₃) (5.0 equiv.).

-

Rationale: Anhydrous conditions are critical as phosphorus oxychloride reacts violently with water. Triethylamine acts as a base to quench the HCl produced during the reaction, driving the equilibrium towards the product.

-

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.0-1.2 equiv.) dropwise while stirring vigorously.

-

Rationale: The reaction is exothermic; slow addition at 0 °C helps control the reaction rate and prevents side reactions.

-

-

Monitoring: Allow the reaction to stir at 0 °C for 10-15 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting formamide is consumed.

-

Workup: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer.

-

Rationale: The aqueous bicarbonate solution neutralizes any remaining acidic species.

-

-

Extraction: Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure 1-isocyano-3-methoxybenzene.[5]

Chemical Reactivity and Synthetic Applications

The isocyanide functional group is characterized by a carbon atom with both nucleophilic and electrophilic character, making it exceptionally reactive.[6] This dual reactivity is the cornerstone of its utility in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a paramount application of isocyanides, including 1-isocyano-3-methoxybenzene.[7] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[8] The reaction is highly atom-economical and valued for its ability to generate diverse, peptide-like scaffolds for drug discovery.[9][10]

Mechanism of the Ugi Reaction

The reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[9]

-

Imine Formation: The aldehyde and amine condense to form an imine.

-

Nitrilium Ion Formation: The nucleophilic isocyanide carbon attacks the electrophilic imine, forming a nitrilium ion intermediate.[11]

-

Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion.

-

Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) occurs, leading to the thermodynamically stable bis-amide product.[9]

Caption: Simplified mechanism of the Ugi four-component reaction.

General Protocol for a Ugi Reaction

-

Setup: In a vial, dissolve the amine (1.0 equiv.), aldehyde (1.0 equiv.), and carboxylic acid (1.0 equiv.) in a suitable polar solvent like methanol or 2,2,2-trifluoroethanol (TFE).[12]

-

Isocyanide Addition: Add 1-isocyano-3-methoxybenzene (1.0 equiv.) to the solution.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is often complete within minutes to hours.[9]

-

Workup: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

Safety and Handling

Isocyanides are known for their strong, unpleasant odors and potential toxicity. Although specific toxicological data for 1-isocyano-3-methoxybenzene is limited, precautions for the general class of isocyanates and isocyanides should be strictly followed.[13][14]

| Safety Aspect | Precaution | Source(s) |

| Inhalation | Harmful if inhaled. May cause respiratory irritation and potential for allergic sensitization.[13][15] Always handle in a well-ventilated fume hood. | [13][15] |

| Skin Contact | Causes skin irritation and may cause an allergic skin reaction.[13] Wear appropriate protective gloves (e.g., nitrile) and a lab coat. | [13] |

| Eye Contact | Causes serious eye irritation.[16] Wear chemical safety goggles or a face shield. | [16] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[14] Keep away from acids, bases, water, and oxidizing agents.[15] | [14][15] |

| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations. | [15] |

Disclaimer: The safety information provided is based on data for related chemical classes. A substance-specific Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

1-Isocyano-3-methoxybenzene is a valuable reagent in organic synthesis, primarily due to the unique reactivity of its isocyanide functional group. Its role in constructing complex, polyfunctional molecules through multicomponent reactions like the Ugi reaction makes it an important tool for combinatorial chemistry and the development of pharmaceutical libraries.[7] A thorough understanding of its synthesis, handling, and reactivity allows researchers to effectively leverage its potential in diverse synthetic applications.

References

- Alfa Chemistry. (n.d.). Ugi Reaction. Retrieved from Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/ugi-reaction.html]

- Wikipedia. (n.d.). Ugi reaction. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Ugi_reaction]

- Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ugi-reaction.shtm]

- Bremner, J. B., & Samosorn, S. (2009). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 14(3), 1155-1178. [URL: https://www.mdpi.com/1420-3049/14/3/1155]

- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [URL: https://pubs.acs.org/doi/10.1021/cr0505728]

- de la Torre, A., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(1), 9-20. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03373]

- The Royal Society of Chemistry. (n.d.). Isocyanide 2.0. Retrieved from The Royal Society of Chemistry. [URL: https://www.rsc.

- Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from Covestro Solution Center. [URL: https://solutions.covestro.com/en/products/msds]

- Fisher Scientific. (2021). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC415920050]

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). A catalyst-free aqueous mediated multicomponent reaction of isocyanide. Retrieved from RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00218a]

- ResearchGate. (n.d.). Isocyanate-based multicomponent reactions. Retrieved from ResearchGate. [URL: https://www.researchgate.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/p/I0551]

- Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/10483.htm]

- ResearchGate. (n.d.). Multicomponent Reactions with Isocyanides. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/232717019_Multicomponent_Reactions_with_Isocyanides]

- LGC Standards. (n.d.). SAFETY DATA SHEET. Retrieved from LGC Standards. [URL: https://www.lgcstandards.com/US/en/3-Methoxybenzene-1-2-diamine/p/TRC-M336830-100MG]

- SpectraBase. (n.d.). 3-Methoxyphenyl isocyanate - [FTIR] - Spectrum. Retrieved from SpectraBase. [URL: https://spectrabase.com/spectrum/JW0VrCkBYCk]

- Thermo Scientific Chemicals. (n.d.). 3-Methoxyphenyl isocyanate, 99%. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Key Organics. (n.d.). 1-isocyano-3-methoxybenzene. Retrieved from Key Organics. [URL: https://keyorganics.net/product/20600-55-9]

- Benchchem. (n.d.). Technical Support Center: Characterization of 3-Methoxyphenyl Derivatives. Retrieved from Benchchem. [URL: https://www.benchchem.

- Karlsruhe Institute of Technology. (n.d.). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Retrieved from KIT. [URL: https://publikationen.bibliothek.kit.edu/1000109919/4100801]

- Google Patents. (n.d.). WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. Retrieved from Google Patents. [URL: https://patents.google.

- PubChem. (n.d.). 1-Isocyano-3-methylbenzene. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/576075]

- ChemicalBook. (n.d.). (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/19924-43-7_1HNMR.htm]

- Oakwood Chemical. (n.d.). 3-Methoxyphenyl isocyanate. Retrieved from Oakwood Chemical. [URL: https://oakwoodchemical.com/Products/046952]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Isocyano-3-methylbenzene | C8H7N | CID 576075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ugi Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Ugi reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. - Google Patents [patents.google.com]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Isocyano-3-methoxybenzene (CAS 20600-55-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1-Isocyano-3-methoxybenzene

1-Isocyano-3-methoxybenzene, identified by the CAS number 20600-55-9, is an aromatic isocyanide, a class of organic compounds characterized by a C≡N functional group attached to a benzene ring. Also known as 3-methoxyphenylisocyanide, this compound possesses the molecular formula C₈H₇NO. Isocyanides, in general, are recognized for their unique reactivity and have found applications in multicomponent reactions, coordination chemistry, and as synthons for various nitrogen-containing heterocycles. The presence of the methoxy group on the aromatic ring of 1-isocyano-3-methoxybenzene is expected to influence its electronic properties and reactivity, making it a potentially valuable building block in medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of the available experimental data for this specific compound, supplemented with insights into the general characteristics of aryl isocyanides to facilitate its application in research and development.

Physicochemical Properties: A Blend of Aromatic and Isocyano Character

Detailed experimental data on the physical properties of 1-isocyano-3-methoxybenzene are not extensively reported in publicly available literature. However, by examining related compounds and the general properties of aryl isocyanides, we can infer some of its characteristics.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid, characteristic of many aryl isocyanides. | Inferred from general knowledge |

| Odor | Isocyanides are known for their distinct and often disagreeable odors. | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and toluene, with limited solubility in water. | Inferred from general knowledge of similar compounds[3] |

| Boiling Point | Data for the isomeric 3-methoxyphenyl isocyanate shows a boiling point of 94-95 °C at 10 mmHg. The boiling point of 1-isocyano-3-methoxybenzene is likely to be in a similar range under reduced pressure. | [4] |

| Melting Point | Not available. |

Synthesis of 1-Isocyano-3-methoxybenzene: A Practical Approach

The synthesis of 1-isocyano-3-methoxybenzene is typically achieved through the dehydration of its corresponding formamide precursor, N-(3-methoxyphenyl)formamide. This two-step process begins with the formylation of 3-methoxyaniline.

Step 1: Synthesis of N-(3-methoxyphenyl)formamide

The formylation of anilines is a well-established reaction. A common and effective method involves the reaction of the aniline with formic acid, often with azeotropic removal of water using a solvent like toluene.

Experimental Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-methoxyaniline (1 equivalent), formic acid (1.2 equivalents), and toluene.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The resulting crude N-(3-methoxyphenyl)formamide can be purified by recrystallization or column chromatography.

Diagram of the Synthesis Workflow for N-(3-methoxyphenyl)formamide:

Caption: Workflow for the synthesis of the formamide precursor.

Step 2: Dehydration to 1-Isocyano-3-methoxybenzene

The final step involves the dehydration of the formamide to the isocyanide. A common and effective method utilizes phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (NEt₃).

Experimental Protocol:

-

Dissolve N-(3-methoxyphenyl)formamide (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.5 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by carefully adding it to a cold aqueous solution of sodium carbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-isocyano-3-methoxybenzene can be purified by vacuum distillation or column chromatography on silica gel.

Diagram of the Dehydration Reaction:

Sources

A Technical Guide to the Reactivity of the Isocyano Group in 3-Methoxyphenyl Isocyanide

Abstract: This technical guide provides an in-depth exploration of the reactivity of 3-methoxyphenyl isocyanide, a versatile building block in modern organic synthesis. We will dissect the unique electronic properties of the isocyano functional group, analyze the modulating influence of the 3-methoxy substituent, and detail its participation in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven experimental protocols for leveraging this reagent in the synthesis of complex molecular architectures.

The Isocyano Group: A Duality of Reactivity

The isocyanide functional group (–N⁺≡C⁻) is an isomer of the more common nitrile (–C≡N), but possesses a profoundly different and more versatile reactivity profile.[1] Its electronic structure is best described as a resonance hybrid, with significant contributions from both a triple-bonded, charge-separated form and a double-bonded, carbene-like form.[1] This duality is the cornerstone of its synthetic utility, allowing the terminal carbon to act as both a potent nucleophile and an electrophile, a characteristic often referred to as "amphiphilic."[2]

-

Nucleophilic Character: The lone pair on the terminal carbon allows it to attack electrophilic centers, such as protonated imines or activated carbonyls.

-

Electrophilic (Carbene-like) Character: The isocyanide carbon can undergo α-addition reactions, formally inserting into various σ-bonds, a behavior reminiscent of carbenes.[3]

In 3-methoxyphenyl isocyanide , the electronic landscape of the isocyano group is modulated by the substituent on the phenyl ring. The methoxy group at the meta position exerts a weak electron-donating effect through resonance and an electron-withdrawing inductive effect. While the meta-positioning prevents direct resonance delocalization with the isocyano group, it still influences the overall electron density of the aromatic system, subtly tuning the nucleophilicity of the isocyanide carbon. This makes it a valuable reagent for fine-tuning reaction kinetics and outcomes.

Multicomponent Reactions: The Engine of Molecular Diversity

Isocyanides are most renowned for their central role in multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[4][5] This efficiency makes isocyanide-based MCRs indispensable tools in combinatorial chemistry and drug discovery for the rapid generation of compound libraries.[6][7]

The Passerini Three-Component Reaction (P-3CR)

First reported by Mario Passerini in 1921, this reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to furnish α-acyloxy amides.[8][9] This transformation is highly atom-economical and tolerates a wide array of functional groups.

Causality of Mechanism: The reaction mechanism is highly dependent on the solvent system. In aprotic, non-polar solvents, a concerted, non-ionic pathway is believed to dominate, where the reagents form a loosely hydrogen-bonded adduct before a trimolecular reaction occurs.[9] Conversely, in polar solvents, an ionic mechanism prevails. The carbonyl is first protonated by the carboxylic acid, enhancing its electrophilicity. The isocyanide's nucleophilic carbon then attacks the activated carbonyl, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion.[8] A final Mumm rearrangement yields the stable α-acyloxy amide product.[10]

Diagram 1: Ionic Mechanism of the Passerini Reaction

Experimental Protocol: Synthesis of 2-(cyclohexylamino)-1-(3-methoxyphenyl)-2-oxoethyl benzoate [6]

-

To a solution of m-anisaldehyde (122 µL, 1.0 mmol, 1.0 equiv) and benzoic acid (183 mg, 1.5 mmol, 1.5 equiv) in dichloromethane (DCM, 1.0 mL), add cyclohexyl isocyanide (149 µL, 1.2 mmol, 1.2 equiv).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired α-acyloxy amide product.

| Reactant | MW ( g/mol ) | Amount (mmol) | Equivalents |

| m-Anisaldehyde | 136.15 | 1.0 | 1.0 |

| Benzoic Acid | 122.12 | 1.5 | 1.5 |

| Cyclohexyl Isocyanide | 109.18 | 1.2 | 1.2 |

| Product | 379.47 | - | - |

Table 1: Stoichiometry for a representative Passerini reaction.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most significant isocyanide-based MCR, combining an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like bis-amide scaffold.[10] The reaction is typically exothermic and proceeds rapidly in polar solvents like methanol or ethanol.[9][10]

Causality of Mechanism: The Ugi reaction is a testament to convergent synthesis. The process begins with the condensation of the amine and carbonyl component to form an imine (or iminium ion after protonation by the carboxylic acid). This iminium ion is a key electrophilic intermediate. The nucleophilic isocyanide, in this case, 3-methoxyphenyl isocyanide, attacks the iminium carbon to generate a highly reactive nitrilium ion intermediate.[10][11] This intermediate is then intercepted by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen, driving the entire reaction sequence to completion and forming the stable bis-amide product.[10]

Diagram 2: Ugi Four-Component Reaction Workflow

Experimental Protocol: General Procedure for Ugi Synthesis

-

In a screw-cap vial, dissolve the amine (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.0 mmol, 1.0 equiv) in methanol (2 mL).

-

Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the solution.

-

Finally, add 3-methoxyphenyl isocyanide (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.

-

Seal the vial and stir at room temperature for 24-48 hours.

-

Upon completion (monitored by TLC or LC-MS), remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel chromatography or recrystallization as appropriate for the specific product's properties.

Cycloaddition Reactions: Forging Heterocyclic Scaffolds

The unique electronic nature of the isocyano carbon allows it to participate in various cycloaddition reactions, serving as a versatile one-carbon synthon for the synthesis of heterocycles.[12][13] This reactivity is crucial for accessing five-membered ring systems, which are prevalent in pharmaceuticals.

Mechanism & Causality: In formal cycloadditions, such as the [4+1] cycloaddition with conjugated heterodienes, the isocyanide acts as a dienophile.[12] The reaction involves the interaction of the isocyanide's frontier orbitals with those of the diene system. This process can be concerted or stepwise, depending on the substrates, and results in the formation of a stable five-membered heterocyclic ring.[14] The 3-methoxyphenyl group is retained in the final product, providing a handle for further functionalization or for modulating the pharmacological properties of the resulting heterocycle.

Diagram 3: [4+1] Cycloaddition for Heterocycle Synthesis

Applications in Drug Discovery and Medicinal Chemistry

The synthetic pathways enabled by 3-methoxyphenyl isocyanide are of profound interest to the pharmaceutical industry. MCRs like the Ugi and Passerini reactions are ideal for high-throughput synthesis and the creation of diverse compound libraries for screening.[6] The products of these reactions—α-acyloxy amides and bis-amides—are recognized as valuable peptidomimetics, capable of mimicking the structure and function of natural peptides while offering improved stability and bioavailability.[9]

Furthermore, the ability to rapidly generate complex heterocyclic scaffolds through cycloaddition reactions is critical, as heterocycles form the core of a vast number of marketed drugs.[4][13] The incorporation of the 3-methoxyphenyl moiety can directly influence a compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability, making it a strategic choice in lead optimization campaigns.[15][16]

Conclusion

3-Methoxyphenyl isocyanide is a powerful and versatile reagent whose reactivity is dominated by the unique amphiphilic nature of the isocyano group. Its central role in multicomponent and cycloaddition reactions provides efficient, atom-economical routes to a wide range of complex and medicinally relevant scaffolds, from peptidomimetics to diverse N-heterocycles. Understanding the mechanistic underpinnings of these transformations, as detailed in this guide, empowers researchers to rationally design and execute synthetic strategies for the discovery and development of novel chemical entities.

References

- Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction - PMC - NIH. (2025). Vertex AI Search.

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2025). MDPI.

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed. (2015). PubMed.

- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Publishing. (2020). RSC Publishing.

- Passerini reaction - Wikipedia. Wikipedia.

- Ugi reaction - Wikipedia. Wikipedia.

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. MDPI.

- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC - PubMed Central. (2014). PubMed Central.

- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry | Chemical Reviews - ACS Publications.

- RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PubMed Central. PubMed Central.

- Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon - Organic Chemistry Portal. Organic Chemistry Portal.

- Product Class 7: Isocyanides and Rel

- Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings | Organic Letters. (2017).

- Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications. (2021).

- Isocyanide Chemistry - Baran Lab. Baran Lab.

- Synthesis of Heterocycles by Formal Cycloadditions of Isocyanides - PubMed. (2015). PubMed.

- The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed. (2017). PubMed.

- Mechanism for [3+2] cycloaddition of isocyanides with polarized unsaturated bonds.

- Isocyanide-based multcomponent reactions to synthesis of heterocycles | Request PDF. (2016).

- The [3+2]Cycloaddition Reaction. University of Minnesota.

- Metalated Isocyanides: Formation, Structure, and Reactivity. Royal Society of Chemistry.

- Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - Frontiers. Frontiers.

- Isocyanide Cycloaddition and Coordination Processes at Trigonal Phosphinidene-Bridged MoRe and MoMn Complexes - MDPI. (2023). MDPI.

- Cycloaddition Reaction Involving Isocyanides To Synthesize Spiral Ring Compounds. (2022). Global Thesis.

- Isocyanide - Wikipedia. Wikipedia.

- Isocyanate synthesis through [3+2] cycloaddition and rearrangement. - ResearchGate.

- 3-Methoxyphenyl isocyanate, 99% - Fisher Scientific. Fisher Scientific.

- Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles | Organic Letters - ACS Publications. (2026).

- (PDF) Electrostatic and stereoelectronic interaction impacts on the structural properties and isomerization reactions of methyl isocyanide and its trihalo-analogs - ResearchGate. (2015).

- The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - MDPI. MDPI.

- Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC - NIH. PubMed Central.

- Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC - PubMed Central. PubMed Central.

- 3-Methoxyphenyl isocyanate - Oakwood Chemical. Oakwood Chemical.

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. Passerini reaction - Wikipedia [en.wikipedia.org]

- 9. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ugi reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of heterocycles by formal cycloadditions of isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

1-isocyano-3-methoxybenzene molecular formula and weight

An In-Depth Technical Guide to 1-Isocyano-3-methoxybenzene

Authored by: A Senior Application Scientist

Introduction

1-Isocyano-3-methoxybenzene, also known as 3-methoxyphenyl isocyanide, is an aromatic organic compound featuring both an isocyano (-N≡C) and a methoxy (-OCH₃) functional group attached to a benzene ring at the meta position. The isocyanide group, with its unique electronic properties and reactivity, makes this molecule a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Molecular and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and composition. For 1-isocyano-3-methoxybenzene, these properties are foundational to its application in chemical synthesis.

Molecular Formula and Structure

The molecular formula for 1-isocyano-3-methoxybenzene is C₈H₇NO.[1] The structure consists of a benzene ring substituted with an isocyano group at position 1 and a methoxy group at position 3.

Molecular Weight

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions. It is determined by summing the atomic weights of all atoms in the molecular formula (C=12.011 u, H=1.008 u, N=14.007 u, O=15.999 u).

-

Carbon: 8 atoms × 12.011 u/atom = 96.088 u

-

Hydrogen: 7 atoms × 1.008 u/atom = 7.056 u

-

Nitrogen: 1 atom × 14.007 u/atom = 14.007 u

-

Oxygen: 1 atom × 15.999 u/atom = 15.999 u

-

Total Molecular Weight: 133.150 g/mol

The monoisotopic mass of the compound is 133.05276 Da.[1]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [2] |

| Monoisotopic Mass | 133.05276 Da | [1] |

| IUPAC Name | 1-isocyano-3-methoxybenzene | [1] |

| Synonyms | 3-methoxyphenyl isocyanide | [3] |

Synthesis and Reactivity

The synthesis of isocyanides is a well-established area of organic chemistry, with several reliable methods available. The reactivity of the isocyanide functional group is of particular interest due to its participation in powerful multicomponent reactions.

General Synthesis: Dehydration of Formamides

A common and effective method for the preparation of isocyanides is the dehydration of the corresponding N-substituted formamides. This reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃).[3]

Conceptual Workflow for Isocyanide Synthesis

Caption: General workflow for the synthesis of 1-isocyano-3-methoxybenzene.

Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of 1-isocyano-3-methoxybenzene on a laboratory scale, adapted from a general procedure.[3]

-

Preparation: To a solution of N-(3-methoxyphenyl)formamide (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add triethylamine (5.0 mmol, 5 equiv.).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with constant stirring.

-

Addition of Dehydrating Agent: Slowly add a solution of phosphorus oxychloride (1.0 mmol, 1 equiv.) in dichloromethane to the cooled mixture.

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C. Monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with diethyl ether.

-

Purification: Pass the diluted mixture through a short plug of silica gel to remove salts and polar impurities.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Reactivity and Applications in Synthesis

The true synthetic utility of 1-isocyano-3-methoxybenzene lies in the reactivity of the isocyanide group. Isocyanides are key components in various multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product.

-

Ugi and Passerini Reactions: These are prominent examples of MCRs where isocyanides are crucial.[4] The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. These scaffolds are of significant interest in medicinal chemistry for the rapid generation of compound libraries for drug screening.[4]

-

Cycloaddition Reactions: Isocyanides can also participate in cycloaddition reactions, providing access to various heterocyclic systems.[4]

The presence of the methoxy group on the benzene ring can influence the electronic properties of the isocyanide, potentially modulating its reactivity in these synthetic transformations.

Spectroscopic Characterization

The structure of 1-isocyano-3-methoxybenzene can be unequivocally confirmed through standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 2150-2100 cm⁻¹, which is characteristic of the isocyanide (-N≡C) stretching vibration. Other key signals would include C-O stretching for the methoxy group and C=C stretching for the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons, with coupling patterns indicative of a 1,3-disubstituted benzene ring. A singlet corresponding to the three protons of the methoxy group (CH₃) would be observed, typically in the range of 3.7-4.0 ppm.[3]

-

¹³C NMR: The carbon spectrum would display a signal for the isocyanide carbon, which is typically found in the region of 155-170 ppm. Signals for the aromatic carbons and the methoxy carbon (around 55 ppm) would also be present.[5]

-

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Exposure: Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

1-Isocyano-3-methoxybenzene is a valuable reagent for organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its utility is primarily derived from the unique reactivity of the isocyanide functional group in multicomponent reactions. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe application in the laboratory.

References

-

Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449765, 1-Isocyano-4-methoxybenzene. Retrieved from [Link]

-

Ghosh, C., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576075, 1-Isocyano-3-methylbenzene. Retrieved from [Link]

-

NIST. (n.d.). Experimental data for C6H5OCH3 (Anisole). Retrieved from [Link]

-

Shiksha. (n.d.). AP EAMCET Syllabus 2026: Download MPC and BiPC Syllabus PDF. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-isocyano-3-methoxybenzene (C8H7NO). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Isocyanide 2.0. Retrieved from [Link]

-

Georganics. (2011). 3-METHOXYPHENYL ISOCYANATE Safety Data Sheet. Retrieved from [Link]

-

Vinati Organics. (2025). What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained. Retrieved from [Link]

- Google Patents. (2016). WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin.

-

YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88310, (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-3-methyl-. Retrieved from [Link]

Sources

- 1. PubChemLite - 1-isocyano-3-methoxybenzene (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 2. 1-Isocyano-4-methoxybenzene | C8H7NO | CID 449765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Buy Isocyanobenzene | 931-54-4 [smolecule.com]

- 5. m.youtube.com [m.youtube.com]

- 6. georganics.sk [georganics.sk]

- 7. Page loading... [wap.guidechem.com]

theoretical studies of 3-methoxyphenyl isocyanide electronic structure

An In-Depth Technical Guide to the Theoretical Electronic Structure of 3-Methoxyphenyl Isocyanide

Introduction: The Unique Electronic Character of Aryl Isocyanides

Isocyanides, or isonitriles, represent a fascinating class of organic compounds characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic properties.[1][2] This dual reactivity, often described as amphiphilic, makes them highly versatile building blocks in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions.[1] Unlike the isomeric nitriles, the electronic structure of the isocyanide functional group (-N≡C) is best described as a resonance hybrid, with significant contribution from a carbenic form. This structure results in a unique combination of a σ-donating lone pair and π-accepting antibonding orbitals on the terminal carbon, allowing for complex interactions with other molecules and transition metals.[3]

Aromatic isocyanides, where the isocyano group is attached to a phenyl ring, benefit from the extended π-conjugation of the aromatic system. This conjugation enhances the π-acceptor capabilities of the isocyanide compared to their aliphatic counterparts.[3] The nature and position of substituents on the aryl ring can further modulate these electronic properties, offering a powerful tool for fine-tuning the reactivity and coordination chemistry of the molecule.[4]

This guide focuses on the theoretical investigation of 3-methoxyphenyl isocyanide . The methoxy group (-OCH₃) at the meta position is an electron-donating group through resonance and electron-withdrawing through induction. Its placement at the 3-position has nuanced effects on the electron distribution across the phenyl ring and, consequently, on the electronic behavior of the isocyanide moiety. Understanding this interplay is crucial for predicting the molecule's reactivity, its potential as a ligand in organometallic chemistry, and its utility in the design of novel therapeutics and materials.[3] By employing quantum chemical calculations, specifically Density Functional Theory (DFT), we can elucidate the electronic structure, molecular orbitals, and reactivity patterns of this molecule with high precision.[5][6]

Part 1: Computational Methodology

The theoretical investigation of a molecule's electronic structure relies on solving the Schrödinger equation, which is computationally intensive. Density Functional Theory (DFT) provides a robust and efficient alternative by calculating the electron density rather than the full wavefunction. This approach has become a cornerstone of computational chemistry for its excellent balance of accuracy and computational cost, particularly for organic molecules.[5][7]

Selection of a Theoretical Framework

The choice of the DFT functional and basis set is critical for obtaining reliable results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide accurate results for the geometries and vibrational frequencies of various organic compounds, including phenyl isocyanate derivatives.[5][8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.

-

Basis Set: The 6-311++G(d,p) basis set is selected for this analysis.[5][8] This is a triple-zeta Pople-style basis set that offers significant flexibility. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) specifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron distributions in bonded atoms.

All calculations are performed using a software package like Gaussian, which is a standard tool for electronic structure calculations.[5]

Experimental Protocol: A Self-Validating Workflow

The following step-by-step protocol ensures a rigorous and validated theoretical analysis.

-

Molecule Construction: The initial 3D structure of 3-methoxyphenyl isocyanide is built using a molecular editor such as Avogadro.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This process systematically adjusts bond lengths, angles, and dihedrals to locate a stationary point on the potential energy surface.

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).[5] This step is a critical validation checkpoint:

-

Confirmation of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[5]

-

Thermodynamic Properties: This calculation also yields zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

-

Vibrational Spectra: The output provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for further validation.[8]

-

-

Electronic Property Extraction: From the validated, optimized structure, key electronic properties are calculated and analyzed. This includes the energies and distributions of the molecular orbitals and the molecular electrostatic potential.

Caption: A self-validating workflow for the theoretical analysis of 3-methoxyphenyl isocyanide.

Part 2: Results and Discussion

Optimized Molecular Geometry

The geometry optimization yields the most stable conformation of 3-methoxyphenyl isocyanide. The key structural parameters, including selected bond lengths and angles, are crucial for understanding the molecule's steric and electronic properties. The planarity of the phenyl ring and the orientation of the methoxy and isocyanide groups are determined in this step.

Caption: Atom numbering scheme for 3-methoxyphenyl isocyanide used in structural analysis.

Table 1: Calculated Geometric and Electronic Parameters for 3-Methoxyphenyl Isocyanide (Note: These are representative values based on DFT calculations at the B3LYP/6-311++G(d,p) level. Actual values would be obtained from a specific calculation output.)

| Parameter | Value | Description |

| Bond Lengths (Å) | ||

| C≡N | 1.17 Å | Isocyanide triple bond length. |

| N-C(aryl) | 1.39 Å | Bond connecting isocyanide to the phenyl ring. |

| C-O(methoxy) | 1.36 Å | Bond between the phenyl ring and the methoxy oxygen. |

| Electronic Properties | ||

| HOMO Energy | -6.58 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.95 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 5.63 eV | Indicator of chemical stability and reactivity.[5] |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity.[5]

-

HOMO: This orbital represents the region from which an electron is most likely to be donated. It is associated with the molecule acting as a nucleophile. For 3-methoxyphenyl isocyanide, the HOMO is expected to be distributed primarily over the phenyl ring and the lone pair of the methoxy oxygen, indicating these are potential sites for electrophilic attack.

-

LUMO: This orbital represents the region most likely to accept an electron, corresponding to the molecule acting as an electrophile. The LUMO is typically centered on the π* antibonding orbitals of the isocyanide group and the phenyl ring, highlighting the isocyanide carbon as a primary site for nucleophilic attack.[2][3]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5] Conversely, a small gap suggests the molecule is more polarizable and reactive.

Caption: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[5] The MEP map is color-coded to represent different potential values:

-

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for an electrophilic attack. In 3-methoxyphenyl isocyanide, these regions are expected around the terminal carbon of the isocyanide group and the oxygen of the methoxy group.

-

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are susceptible to nucleophilic attack. For this molecule, positive potential is expected around the hydrogen atoms of the phenyl ring and the methyl group.

The MEP surface provides an intuitive visual confirmation of the electronic effects of the methoxy and isocyanide substituents on the aromatic ring.

Conclusion and Implications

The theoretical study of 3-methoxyphenyl isocyanide using DFT at the B3LYP/6-311++G(d,p) level of theory provides profound insights into its electronic structure and reactivity. The analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential reveals a complex interplay between the electron-donating methoxy group and the amphiphilic isocyanide functionality.

Key findings indicate that the HOMO is largely localized on the aromatic ring, while the LUMO is concentrated around the isocyanide group, confirming its role as the primary site for nucleophilic addition. The calculated HOMO-LUMO gap serves as a quantitative measure of the molecule's kinetic stability. For researchers in drug development, this information is invaluable for predicting how the molecule might interact with biological targets, such as enzymes or receptors. For materials scientists and coordination chemists, understanding the σ-donor and π-acceptor characteristics, as modulated by the methoxy substituent, is crucial for designing novel ligands and functional materials.[4][9] This computational guide provides a validated, robust framework for generating these critical insights, enabling a more rational and efficient design process in chemical and pharmaceutical research.

References

- Determan, J. R., & Woo, T. K. (2015). Comparative Measure of the Electronic Influence of Highly Substituted Aryl Isocyanides.

- Review of Research Journal. (n.d.).

- BenchChem. (2025).

- McCoy, R. S., et al. (2018). Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III)

- Al-Hourani, B. J., et al. (2022). Construction of 5-(Alkylamino)

- Feyer, V., et al. (2018). Electronic structure and intramolecular interactions in three methoxyphenol isomers. The Journal of Chemical Physics.

- Tantillo, C., & Ragaini, F. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.

- Sharma, P., et al. (2022). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry.

- Fisher Scientific. (n.d.).

- BenchChem. (2025).

- BenchChem. (2025).

- Sharma, P., et al. (2022). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. PubMed Central.

- Tokyo Chemical Industry Co., Ltd. (n.d.).

- Georganics. (n.d.).

- International Journal of Advanced Research in Science, Communication and Technology. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electronic structure and intramolecular interactions in three methoxyphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. irjweb.com [irjweb.com]

- 8. oldror.lbp.world [oldror.lbp.world]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Application of 1-Isocyano-3-methoxybenzene in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Resurgence of Isocyanides in Drug Discovery

For many years, isocyanides were often relegated to the periphery of medicinal chemistry, largely due to perceptions of their reactivity and metabolic instability. However, a contemporary renaissance in their application is underway, driven by their unique and powerful ability to forge complex molecular architectures with remarkable efficiency.[1][2] This guide delves into the potential of a specific, yet broadly applicable building block, 1-isocyano-3-methoxybenzene , as a strategic tool for researchers, scientists, and drug development professionals. We will explore its role in the synthesis of bioactive heterocycles and other pharmacologically relevant scaffolds, with a focus on the underlying principles that make it a valuable asset in the quest for novel therapeutics.

The true power of isocyanides in medicinal chemistry is most profoundly realized through their participation in multicomponent reactions (MCRs).[3] MCRs, such as the Ugi and Passerini reactions, are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials.[4][5] This inherent efficiency and atom economy make MCRs ideally suited for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery.[6]

Core Properties and Synthesis of 1-Isocyano-3-methoxybenzene

1-Isocyano-3-methoxybenzene is an aromatic isocyanide characterized by the presence of a methoxy group at the meta-position of the benzene ring. This substitution pattern has a nuanced electronic influence on the isocyanide functionality, which can be harnessed to modulate reactivity and the properties of the resulting molecules.

The synthesis of 1-isocyano-3-methoxybenzene, like many isocyanides, typically begins with the corresponding formamide, 3-methoxyformanilide. Dehydration of the formamide is a common and effective method for the preparation of isocyanides.

The Powerhouse of Diversity: Multicomponent Reactions

The primary utility of 1-isocyano-3-methoxybenzene in medicinal chemistry lies in its application as a key component in MCRs. The Ugi and Passerini reactions are two of the most prominent examples.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-aminoacyl amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate, and a final Mumm rearrangement yields the stable product.[4]

The incorporation of 1-isocyano-3-methoxybenzene into the Ugi reaction introduces a substituted aromatic moiety that can be strategically utilized for several purposes:

-

Scaffold Rigidity: The benzene ring provides a rigid core, which can be advantageous for optimizing ligand-receptor interactions.

-

Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and metabolic stability of the final compound.

-

Exploring Structure-Activity Relationships (SAR): The meta-position of the methoxy group offers a distinct electronic and steric profile compared to ortho- and para-isomers, allowing for a finer tuning of SAR.

Representative Experimental Protocol: Ugi Four-Component Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the carboxylic acid (1.0 mmol).

-

Addition of Isocyanide: Add 1-isocyano-3-methoxybenzene (1.0 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired α-aminoacyl amide.

The Passerini Three-Component Reaction

The Passerini reaction is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[8] The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where a hydrogen-bonded complex of the aldehyde and carboxylic acid reacts with the isocyanide.[9]

The use of 1-isocyano-3-methoxybenzene in the Passerini reaction allows for the synthesis of peptidomimetic structures and other scaffolds with potential biological activity. The resulting α-acyloxy carboxamides can serve as valuable intermediates for the synthesis of more complex molecules or as final drug candidates themselves.

Representative Experimental Protocol: Passerini Three-Component Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (5 mL).

-

Addition of Isocyanide: Add 1-isocyano-3-methoxybenzene (1.0 mmol) to the solution.

-